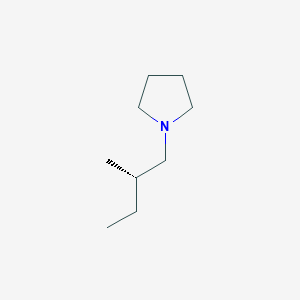

(S)-1-(2-Methylbutyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(2-Methylbutyl)pyrrolidine is a chiral pyrrolidine derivative featuring a branched 2-methylbutyl substituent attached to the nitrogen atom of the pyrrolidine ring. The (S)-configuration at the chiral center (likely in the 2-methylbutyl chain) confers stereochemical specificity, which is critical for its interactions in catalytic and biological systems. Pyrrolidines are five-membered saturated amines with broad applications in asymmetric catalysis, medicinal chemistry, and fragrance design due to their structural rigidity and ability to engage in hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of (S)-2-Methylbutylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reductive amination to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylbutyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The pyrrolidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2-Methylbutyl)pyrrolidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylbutyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-1-(2-Methylbutyl)pyrrolidine with key analogs, focusing on substituent effects, synthesis, and functional performance.

Substituent Structure and Physicochemical Properties

- Substituent Effects: Branching: The 2-methylbutyl group in the target compound introduces steric bulk compared to linear chains (e.g., 3-methylbutyl in pyridinyl methanimines) . This may enhance stereochemical control in catalysis. Functional Groups: Allyl and morpholinomethyl substituents (as in ) introduce π-bond reactivity or hydrogen-bonding capacity, respectively, which are absent in the purely alkyl-substituted target compound.

Olfactory Properties

- Pyridinyl methanimines with 2-methylbutyl chains emit fruity/pear notes, suggesting that the target compound’s alkyl chain could contribute to similar fragrance profiles if volatile .

Research Findings and Implications

Stereochemical Control: The (S)-configuration in 2-methylbutyl-substituted pyrrolidines is expected to enhance enantioselectivity in asymmetric catalysis, mirroring trends observed in morpholinomethyl analogs .

Synthetic Flexibility : DIBAL reduction (as in ) and alkylation methods provide versatile pathways for N-functionalized pyrrolidines, though steric hindrance in branched chains may require optimized conditions.

Structure-Activity Relationships: Bulkier substituents (e.g., 2-methylbutyl vs. allyl) may trade catalytic activity for improved stability or solubility in nonpolar media.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-1-(2-Methylbutyl)pyrrolidine to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires careful selection of chiral catalysts and reaction conditions. For example, microwave-assisted reactions (e.g., 150°C in DMF with potassium carbonate) can enhance reaction efficiency and reduce racemization risks. Purification via column chromatography or recrystallization, combined with TLC monitoring, ensures product homogeneity. Enantiomeric purity can be validated using chiral HPLC or polarimetry, referencing standards like those in NIST databases for structural confirmation .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Stereochemical analysis involves a combination of techniques:

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial arrangement.

- X-ray Crystallography : Definitive determination of absolute configuration using single-crystal data.

- Optical Rotation : Comparison with literature values (e.g., NIST’s enantiomer-specific data for related pyrrolidines) .

Q. What solvent systems are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Ethyl acetate is preferred for extraction due to its polarity balance, effectively separating the product from polar byproducts (e.g., unreacted amines). Post-extraction, drying over MgSO₄ and solvent removal under reduced pressure minimizes degradation. For challenging separations, gradient elution in HPLC with acetonitrile/water mixtures can resolve closely related impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., ring puckering in pyrrolidine).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Cross-Validation : Referencing high-quality databases like NIST or peer-reviewed crystallographic data for benchmark values .

Q. What strategies enhance the enantioselective synthesis of this compound in asymmetric catalysis?

- Methodological Answer :

- Chiral Auxiliaries : Use of (S)-proline-derived catalysts to induce stereocontrol during alkylation steps.

- Organocatalysis : Proline-thiourea catalysts for Michael additions, achieving >90% ee.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers. Monitor progress via chiral GC or CE .

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Focus on enzymes like DPP-4, where pyrrolidine derivatives act as competitive inhibitors.

- Assay Design : Fluorescence-based assays using substrates like H-Gly-Pro-AMC to measure IC₅₀ values.

- Molecular Docking : Use AutoDock Vina to model binding interactions, validated by mutagenesis studies on active-site residues .

Q. What are the best practices for handling air-sensitive intermediates during this compound synthesis?

- Methodological Answer :

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1-[(2S)-2-methylbutyl]pyrrolidine |

InChI |

InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m0/s1 |

InChI Key |

GBAJVBMOIARZCQ-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@H](C)CN1CCCC1 |

Canonical SMILES |

CCC(C)CN1CCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.